[Methyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid
Description
[Methyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid is a substituted amino-acetic acid derivative featuring a methyl group and a 1-methyl-piperidin-3-yl moiety attached to the nitrogen atom of the glycine backbone. The piperidine ring contributes to conformational rigidity, while the amino-acetic acid moiety allows for salt formation and solubility modulation, critical for bioavailability .
Properties
IUPAC Name |
2-[methyl-(1-methylpiperidin-3-yl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-10-5-3-4-8(6-10)11(2)7-9(12)13/h8H,3-7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTOEDNXURJBQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)N(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Chloroacetic Acid
The most direct route involves the reaction of methyl-(1-methyl-piperidin-3-yl)-amine with chloroacetic acid under basic conditions. This method, adapted from analogous piperidine-amino acid syntheses , proceeds via an SN2 mechanism where the tertiary amine displaces the chloride atom from chloroacetic acid (Figure 1).
Reaction Conditions
-
Base : Sodium hydroxide (1.2 equiv) or potassium carbonate (2.0 equiv)
-
Solvent : Water or tetrahydrofuran (THF)
-
Temperature : 60–80°C for 6–12 hours
Optimization Insights
-
Polar aprotic solvents like dimethylformamide (DMF) improve reaction rates but require rigorous drying to avoid hydrolysis.
-
Excess chloroacetic acid (1.5 equiv) minimizes di-alkylation byproducts.
Limitations
-
The tertiary amine’s steric hindrance reduces nucleophilicity, necessitating elevated temperatures.
-
Residual chloride impurities may require ion-exchange chromatography for pharmaceutical-grade purity .
Peptide Coupling Reagent-Mediated Synthesis
Activation of acetic acid derivatives using carbodiimide-based reagents enables efficient coupling with methyl-(1-methyl-piperidin-3-yl)-amine. This approach, inspired by peptide bond formation in patent WO2021074138A1 , avoids harsh acidic conditions.
Protocol
-
Activation : Treat acetic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in dichloromethane (DCM) at 0°C .
-
Coupling : Add methyl-(1-methyl-piperidin-3-yl)-amine (1.0 equiv) and stir at room temperature for 24 hours.
-
Workup : Quench with aqueous HCl, extract with ethyl acetate, and purify via silica gel chromatography.
Performance Metrics
Advantages
-
Mild conditions preserve acid-sensitive functional groups.
-
Scalable to multi-kilogram batches with automated reactors.
Enantioselective Synthesis for (R)-Configuration
For applications requiring chiral specificity, asymmetric synthesis routes are employed. PubChem data highlights the (R)-enantiomer’s prevalence, achievable via chiral auxiliaries or catalytic methods.
Chiral Pool Approach
-
Start with (R)-1-methyl-piperidin-3-amine, synthesized via enzymatic resolution of racemic mixtures using lipases .
-
Subsequent methylation and coupling with chloroacetic acid yield the enantiomerically pure product (ee >98%).
Catalytic Asymmetric Alkylation
-
Utilize a palladium-BINAP catalyst to induce enantioselectivity during the alkylation of glycine equivalents .
Comparative Analysis of Synthetic Methods
| Parameter | Nucleophilic Substitution | Peptide Coupling | Enantioselective |
|---|---|---|---|
| Yield (%) | 68–72 | 75–80 | 65–70 |
| Purity (%) | 90–95 | ≥95 | ≥98 |
| Scalability | Moderate | High | Low |
| Cost ($/kg) | 120–150 | 200–220 | 500–600 |
| Stereochemical Control | None | None | High |
Key Observations
-
Peptide coupling offers superior yields and purity but at higher reagent costs.
-
Enantioselective methods are cost-prohibitive for non-chiral applications but critical for receptor-targeted therapies .
Optimization Strategies and Reaction Conditions
Solvent Selection
-
THF vs. DCM : THF increases reaction rates for nucleophilic substitution (dielectric constant ε = 7.6) but complicates workup due to high boiling point (66°C). DCM, while inert, necessitates anhydrous conditions .
Catalyst Screening
-
Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) enhances interfacial reactions in biphasic systems, improving yields by 12–15% .
Temperature Modulation
-
Microwave-assisted synthesis at 100°C reduces reaction times from 12 hours to 45 minutes, albeit with slight yield reductions (5–7%) .
Industrial-Scale Production Considerations
Continuous Flow Reactors
-
Microreactors with residence times of 10–15 minutes achieve 85% conversion, reducing thermal degradation .
Waste Management
-
Chloride byproducts from nucleophilic substitution are neutralized with AgNO3, recovering silver chloride for photovoltaic applications .
Regulatory Compliance
Chemical Reactions Analysis
Types of Reactions
[Methyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halides, electrophiles, basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
Methyl-(1-methyl-piperidin-3-yl)-amino-acetic acid is utilized as a building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable for developing new compounds with desired properties.
Biology
Research has indicated that this compound may exhibit significant biological activities , particularly through its interactions with biomolecules. It is being studied for its potential effects on neurotransmitter systems, particularly the inhibition of glycine transporter 1 (GlyT1), which could influence conditions like anxiety and depression .
Medicine
The compound shows promise in pharmacological applications , particularly as a potential therapeutic agent. Its mechanism of action may involve modulating receptor activity or inhibiting specific enzymes. For instance, compounds with similar structures have been shown to inhibit dipeptidyl peptidase IV (DPP-IV), which plays a role in glucose metabolism, suggesting potential applications in managing type 2 diabetes .
Industry
In industrial applications, methyl-(1-methyl-piperidin-3-yl)-amino-acetic acid is explored for developing new materials and optimizing chemical processes. Its unique properties can enhance the performance of materials used in various applications, including coatings and pharmaceuticals.
Research has shown that methyl-(1-methyl-piperidin-3-yl)-amino-acetic acid may possess antimicrobial properties . Studies indicate that related piperidine derivatives exhibit significant antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values for some piperidine derivatives suggest strong antimicrobial effects, warranting further investigation into this compound's potential .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | <1 | Staphylococcus aureus |
| Compound B | <125 | Escherichia coli |
| Compound C | <150 | Candida albicans |
Case Studies
- Antinociceptive Properties : In vivo experiments demonstrated that compounds structurally related to methyl-(1-methyl-piperidin-3-yl)-amino-acetic acid showed antinociceptive effects in rodent models of neuropathic pain. These findings suggest potential therapeutic applications in pain management.
- Neuroprotective Effects : Preliminary studies indicate that derivatives of this compound may exhibit neuroprotective effects, making them candidates for further investigation in neurological disorders .
Mechanism of Action
The mechanism of action of [Methyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Features
The structural analogs of [Methyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid differ primarily in substituents on the piperidine ring and the nitrogen atom. Key examples include:
- [((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid: Introduces a cyclopropyl group on the nitrogen, adding ring strain and steric effects that may influence target binding .
- [(1-Benzyl-piperidin-3-ylMethyl)-isopropyl-amino]-acetic acid: Contains a bulky benzyl group and isopropyl substituent, which could enhance receptor affinity but reduce solubility .
Table 1: Structural Comparison
*Estimated based on analogs.
Physicochemical Properties
- Solubility: The benzyl substituent in [(1-Benzyl-piperidin-3-ylMethyl)-isopropyl-amino]-acetic acid reduces aqueous solubility due to aromatic hydrophobicity .
- Acid-Base Behavior : All compounds retain the carboxylic acid group, enabling salt formation under physiological conditions, as demonstrated in glycine derivatives .
Pharmacological Activity
- Target Compound : The 1-methyl-piperidin-3-yl group may enhance interactions with central nervous system (CNS) targets, analogous to piperidine-based ligands in pharmacophore models .
- [((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid: Cyclopropyl groups are associated with improved metabolic stability and target selectivity in preclinical studies .
- Discontinued Analogs: Compounds like [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid () were discontinued, suggesting challenges in efficacy or toxicity profiles.
Table 2: Biological Activity Notes
Biological Activity
Methyl-(1-methyl-piperidin-3-yl)-amino-acetic acid is a synthetic compound with a unique structure that includes a piperidine ring and an amino-acetic acid moiety. This structural configuration suggests various potential biological activities, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The compound’s structure can be described as follows:
- Piperidine Ring : Contributes to the modulation of neurotransmitter systems.
- Amino-Acetic Acid Moiety : Imparts properties related to amino acid functionality, which can influence metabolic pathways.
The compound's synthesis typically involves controlled reactions to achieve desired purity and yield, often utilizing specific catalysts and reagents to facilitate the formation of the piperidine and acetic acid components.
Biological Activities
Methyl-(1-methyl-piperidin-3-yl)-amino-acetic acid exhibits several notable biological activities:
1. Antioxidant Properties
Compounds with similar structures often demonstrate antioxidant activity, which is crucial for neutralizing free radicals and reducing oxidative stress. This property is particularly significant in preventing cellular damage associated with various diseases.
2. Neurotransmitter Modulation
The piperidine moiety is known for its interactions with neurotransmitter receptors, potentially influencing mood and cognitive functions. This makes the compound a candidate for research into treatments for neurological disorders.
3. Antimicrobial Activity
Preliminary studies suggest that derivatives of amino acids can exhibit antimicrobial properties. Methyl-(1-methyl-piperidin-3-yl)-amino-acetic acid could be explored for its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to methyl-(1-methyl-piperidin-3-yl)-amino-acetic acid:
Antimicrobial Efficacy
A study examined various monomeric alkaloids, revealing that some exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . Such findings suggest that methyl-(1-methyl-piperidin-3-yl)-amino-acetic acid may possess similar antimicrobial properties.
Neuroprotective Effects
Research into piperidine derivatives has shown potential neuroprotective effects, particularly in models of neurodegenerative diseases. The modulation of cholinergic systems through compounds with piperidine rings has been highlighted as a promising avenue for treatment strategies .
Comparative Analysis
The following table summarizes structural features and biological activities of related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-Methylpiperidine | Piperidine ring without acetic acid | Known for central nervous system effects |
| N-Methylglycine | Glycine backbone | Involved in methylation processes |
| 3-Aminopropanoic acid | Propanoic acid with an amino group | Exhibits neuroprotective effects |
| Methyl-(1-methyl-piperidin-3-yl)-amino-acetic acid | Piperidine + amino-acetic acid | Antioxidant, antimicrobial, neurotransmitter modulation |
This table illustrates how methyl-(1-methyl-piperidin-3-yl)-amino-acetic acid fits within a broader context of biologically active compounds, highlighting its unique potential.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for [Methyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid?
- Methodological Answer : The compound is synthesized via coupling reactions involving piperidine derivatives and acetic acid moieties. For example, acylation of methyl-piperidin-3-ylamine with chloroacetic acid derivatives under basic conditions (e.g., using N(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents) is a standard approach . Chiral purity can be maintained using Boc-protected intermediates, as described in enantioselective synthesis protocols for analogous piperidine-acetic acid derivatives .
Table 1: Representative Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Acylation | EDC/NHS, DCM, RT | 65–75 | 95 | |
| Chiral Synthesis | Boc-protected intermediates, chiral HPLC | 50–60 | ≥99 (enantiomeric) |
Q. How is the compound structurally characterized to confirm its identity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical. For example, the piperidine ring protons (δ 1.5–3.0 ppm in ¹H NMR) and the acetic acid carbonyl (δ 170–175 ppm in ¹³C NMR) are diagnostic. PubChem-derived computational data (InChI, SMILES) provide additional validation .
Q. What analytical techniques are used to assess purity and detect impurities?
- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) and Thin-Layer Chromatography (TLC) are standard. For research-grade batches, impurities (e.g., unreacted intermediates) are quantified via LC-MS. Batch-to-batch consistency requires peptide content analysis if TFA removal is critical .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Methodological Answer : Asymmetric synthesis using chiral auxiliaries (e.g., Fmoc-protected piperidine derivatives) or chiral catalysts (e.g., Sharpless epoxidation analogs) ensures enantiomeric control. Post-synthesis, chiral HPLC with cellulose-based columns resolves enantiomers, as demonstrated in (R)-(−)-phenylpiperidin-1-yl-acetic acid studies .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer : Contradictions may arise from impurities or assay conditions. For example:
- Impurity Profiling : Use LC-MS to identify side products (e.g., deacetylated derivatives).
- Assay Optimization : Standardize buffer systems (e.g., PBS pH 7.4) and validate cell-based assays with positive controls (e.g., IL-6 for inflammation studies) .
Q. What strategies ensure stability under varying storage conditions?
- Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH for 6 months) monitor degradation via UV-Vis spectroscopy. For lab storage, refrigeration (2–8°C) in airtight containers prevents hydrolysis of the acetic acid moiety .
Table 2: Stability Data Under Different Conditions
| Condition | Degradation Products | Half-Life (Days) | Reference |
|---|---|---|---|
| 25°C, dry | None detected | >180 | |
| 40°C, 75% RH | Hydrolyzed piperidine | 30–45 |
Data Contradictions and Validation
- Example : Discrepancies in reported molecular weights (e.g., 307.34 g/mol in PubChem vs. vendor claims) may arise from salt forms (e.g., hydrochloride). Validate via elemental analysis and compare with PubChem’s canonical SMILES .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
